2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-11-13(9-22-23)17-15(19-6-7-20-17)10-21-16(24)8-12-4-2-3-5-14(12)18/h2-7,9,11H,8,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUBGQFSNCUBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzylamine with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 3-(1-methyl-1H-pyrazol-4-yl)pyrazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl-Acetamide Scaffolds
Pyrazole-Containing Derivatives
- N-(1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl) Acetamide (): Shares the chlorophenyl-acetamide core but incorporates an imidazole ring with sulfonyl and nitro groups. Synthesis involves TDAE-mediated coupling in DMF (47% yield), contrasting with the target compound’s likely multi-step pyrazine functionalization .
- 2-(4-Amino-1H-Pyrazol-1-yl)-N-(3-Chlorophenyl)Acetamide (): Features a simpler pyrazole directly attached to acetamide. Molecular weight (250.68 g/mol) is lower than the target compound, suggesting differences in solubility and bioavailability .
Pyrazine/Pyrimidine-Based Analogues
N-[(2-Chlorophenyl)Methyl]-2-Quinazolin-4-ylsulfanylacetamide ():
- Substitutes pyrazine with a quinazoline-sulfanyl group.
- The sulfanyl linker may increase hydrophilicity, whereas the target’s pyrazine-methylpyrazole system offers planar rigidity for protein binding .
- Reported suppliers (e.g., ZINC3244308) highlight commercial interest in similar scaffolds for drug discovery .
- 2-{3-[(2-Chlorophenyl)Methyl]-8-Methyl-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-yl}-N-[(4-Methylphenyl)Methyl]Acetamide (): Integrates a pyrimidoindole ring, enhancing structural complexity.
Insecticidal Activity
- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide (): A Fipronil derivative with proven insecticidal activity. The target compound’s pyrazine ring may reduce cyano-group reactivity, altering toxicity profiles .
Kinase Inhibition
- Pyrazolo-Thieno[3,2-d]Pyrimidinylamino-Phenyl Acetamides (): Act as type-II pan-Tropomyosin receptor kinase (TRK) inhibitors. The target’s pyrazine-pyrazole system could mimic thienopyrimidine interactions but with distinct selectivity due to altered hydrogen-bonding motifs .
Computational Predictions
Physicochemical Properties
- Crystallography : highlights planar amide groups and dimer formation via N–H⋯O bonds, a feature likely shared by the target compound .
- Solubility : The pyrazine ring in the target may improve aqueous solubility compared to dichlorophenyl analogues () but reduce it relative to sulfanyl-containing compounds ().
Biological Activity
The compound 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 253.7 g/mol. The structure features a chlorophenyl group and a pyrazole moiety, which are known for their pharmacological properties.
Structural Formula
Key Features
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Pyrazole Moiety : Associated with various biological activities including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of cell proliferation |
| HepG2 | 42.30 | Cell cycle arrest at G1 phase |
These findings suggest that the compound exhibits promising activity as an anticancer agent, potentially through mechanisms involving apoptosis and cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. A recent evaluation indicated that pyrazole derivatives could inhibit bacterial growth effectively.
Case Study: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values for selected derivatives are presented below:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other Derivative | 0.22 | Escherichia coli |
This data indicates that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .
The biological activity of This compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Q & A
Q. How can metabolic stability and degradation pathways be studied to improve pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Stability Assays : Test compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .
- Prodrug Design : Mask labile groups (e.g., acetamide) with ester linkages to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
